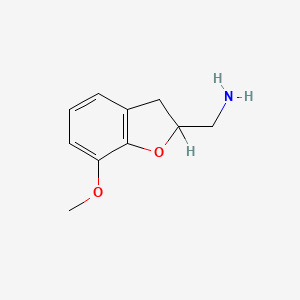
4-(1,3-dioxolan-2-yl)butan-1-amine
Übersicht
Beschreibung
4-(1,3-Dioxolan-2-yl)butan-1-amine is an organic compound that features a 1,3-dioxolane ring attached to a butylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(1,3-Dioxolan-2-yl)butan-1-amine can be synthesized through the reaction of 1,3-dioxolane with butylamine under specific conditions. The synthesis typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxolane ring . The reaction conditions may include refluxing in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as distillation and crystallization may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dioxolan-2-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxolan-2-yl)butan-1-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(1,3-dioxolan-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various nucleophiles and electrophiles . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(1,3-dioxolan-2-yl)butan-1-amine include:
1,3-Dioxanes: These compounds also contain a dioxane ring and share similar chemical properties.
Other 1,3-Dioxolanes: Compounds with different substituents on the dioxolane ring but similar structural features.
Uniqueness
This compound is unique due to its specific combination of a dioxolane ring and a butylamine chain.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-2-yl)butan-1-amine |
InChI |
InChI=1S/C7H15NO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6,8H2 |
InChI-Schlüssel |
MIBJULODGBNTQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CCCCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B8755400.png)



![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B8755427.png)




![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile](/img/structure/B8755463.png)

